molecular formula C14H19NO2 B2789474 Ethyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate CAS No. 2114455-94-4

Ethyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No.: B2789474
CAS No.: 2114455-94-4
M. Wt: 233.311
InChI Key: CJMJYISEDBJLNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound features a tetrahydronaphthalene core with an aminomethyl group at the 8th position and an ethyl carboxylate group at the 2nd position. It is a versatile compound with applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene core. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of different derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

  • Biology: The compound can be employed in the study of biological systems and the development of new drugs.

  • Industry: The compound is used in the production of materials and chemicals for industrial applications.

Mechanism of Action

The mechanism by which Ethyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the intended use of the compound.

Comparison with Similar Compounds

Ethyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate can be compared with other similar compounds, such as Ethyl 5-(aminomethyl)-2-naphthoate and Ethyl 6-(aminomethyl)-2-naphthoate. These compounds share structural similarities but differ in the position of the aminomethyl group, which can lead to variations in their chemical properties and applications.

Properties

IUPAC Name

ethyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)11-7-6-10-4-3-5-12(9-15)13(10)8-11/h6-8,12H,2-5,9,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMJYISEDBJLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(CCCC2CN)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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